
CID 102602623
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 102602623” is a chemical substance that has garnered interest in various scientific fields
Preparation Methods
The preparation of CID 102602623 involves specific synthetic routes and reaction conditions. One of the methods includes the use of indentation lithography to create nano-patterned structures . This technique allows for the precise formation of nanopatterns, which are essential for the compound’s application in sensitive hydrogen sensors. The industrial production methods for this compound are designed to ensure high purity and yield, making it suitable for large-scale applications.
Chemical Reactions Analysis
CID 102602623 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bis(2-methoxyethyl)aminosulfur trifluoride, which is known for its versatility in fluorination reactions . This reagent facilitates the conversion of alcohols, aldehydes, and carboxylic acids into their corresponding fluorinated derivatives. The major products formed from these reactions are fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Scientific Research Applications
CID 102602623 has a wide range of scientific research applications. In chemistry, it is used as a reagent for fluorination reactions, enhancing the synthetic accessibility of complex fluorinated compounds. In biology, it plays a role in the development of sensitive hydrogen sensors, which are crucial for detecting hydrogen levels in various environments . In medicine, the compound’s derivatives are explored for their potential therapeutic effects. In industry, it is utilized in the production of high-purity materials and advanced sensors.
Mechanism of Action
The mechanism of action of CID 102602623 involves its interaction with specific molecular targets and pathways. For instance, in the context of hydrogen sensors, the compound’s nano-patterned structures enhance the sensitivity and accuracy of hydrogen detection . The molecular targets include hydrogen molecules, which bind to the sensor’s surface, leading to measurable changes in electrical properties.
Comparison with Similar Compounds
CID 102602623 can be compared with other similar compounds, such as bis(2-methoxyethyl)aminosulfur trifluoride and its derivatives . These compounds share similar fluorination capabilities but differ in their thermal stability and effectiveness. This compound stands out due to its enhanced stability and versatility in various chemical transformations. Other similar compounds include different forms of 1,2-dichloroethene, which are used in similar applications but have distinct structural properties .
Properties
Molecular Formula |
C12H15O2 |
|---|---|
Molecular Weight |
191.25 g/mol |
InChI |
InChI=1S/C12H15O2/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14/h4-8H,1-3H3,(H,13,14) |
InChI Key |
CGLCCKMTQUABRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[CH]C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


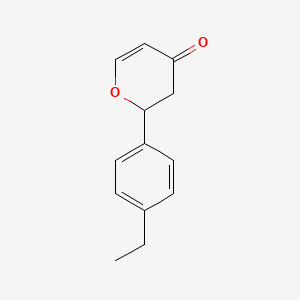

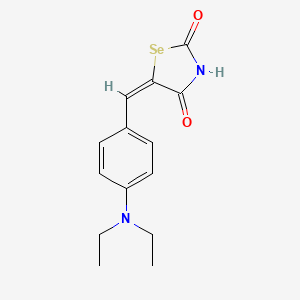

![Dibenzo[b,d]furan-3-sulfonic acid](/img/structure/B13808079.png)
![2,2-Dimethyl-4-[[[2-(2-methylpropoxy)hexadecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13808088.png)

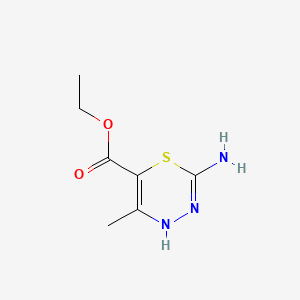

![4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide]](/img/structure/B13808113.png)
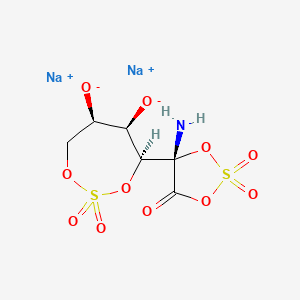

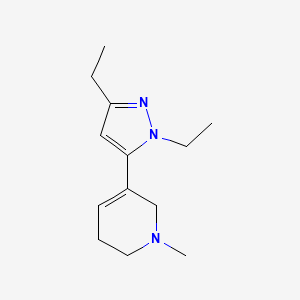
![N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel](/img/structure/B13808147.png)
